The c-Src SH2 Domain in PDB 1A09: A Technical Guide to its Function and Ligand Interaction
The c-Src SH2 Domain in PDB 1A09: A Technical Guide to its Function and Ligand Interaction
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The Src Homology 2 (SH2) domain is a critical protein-protein interaction module that plays a pivotal role in intracellular signal transduction. Its function is to recognize and bind to specific phosphotyrosine (pY)-containing motifs, thereby recruiting signaling proteins to activated receptor tyrosine kinases and other phosphorylated targets. This guide provides a detailed technical overview of the c-Src SH2 domain as presented in the Protein Data Bank (PDB) entry 1A09, focusing on its structure, the thermodynamics of its interaction with a synthetic peptide ligand, and the experimental methodologies used to characterize this interaction.
The Structure and Function of the c-Src SH2 Domain in PDB 1A09
The PDB entry 1A09 reveals the crystal structure of the human c-Src SH2 domain in complex with a synthetic dipeptide analog, ace-formyl-phosphotyrosine-glutamate-(n,n-dipentyl amine). This structure provides a high-resolution snapshot of the molecular interactions that govern the specificity of SH2 domain binding.
The primary function of the Src SH2 domain is to mediate the assembly of signaling complexes.[1] It achieves this by binding to phosphorylated tyrosine residues on various proteins, including activated growth factor receptors like the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] This interaction is a key step in numerous signaling pathways that control cell growth, differentiation, and migration.[3]
In the context of the full-length c-Src protein, the SH2 domain also plays a crucial role in regulating the kinase's own activity. In its inactive state, the c-Src SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in the C-terminal tail of the kinase.[5] This intramolecular interaction locks the kinase in a closed, inactive conformation. The binding of the SH2 domain to an external, high-affinity phosphopeptide can disrupt this autoinhibitory interaction, leading to the activation of the c-Src kinase.[5]
Quantitative Analysis of Ligand Binding
The interaction between the c-Src SH2 domain and its ligands has been quantitatively characterized using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat changes associated with binding, allowing for the determination of key thermodynamic parameters. The primary publication associated with PDB 1A09, "Peptide ligands of pp60(c-src) SH2 domains: a thermodynamic and structural study" by Charifson et al. (1997), provides such data for a series of peptide ligands.
For the specific ligand in PDB 1A09, ace-formyl-phosphotyrosine-glutamate-(n,n-dipentyl amine), the study highlights a unique covalent interaction. The formyl group on the phosphotyrosine analog forms a reversible thiohemiacetal with the thiol side chain of Cys-188 in the SH2 domain. This covalent interaction resulted in a significant decrease in the entropy of binding (ΔS) of 25.6 cal/(mol·K) compared to the non-formylated parent compound. This entropic penalty was attributed to the loss of rotational and translational degrees of freedom of the phosphotyrosine moiety upon covalent bond formation.
Table 1: Thermodynamic Parameters of Ligand Binding to c-Src SH2 Domain
| Ligand | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Ac-pY-Glu-Glu-Ile-NH₂ | 2.9 | -11.6 | -14.1 | 2.5 | 0.9 |
| Ac-pY-Glu-NH(n-pentyl)₂ | 140 | -9.3 | -11.9 | 2.6 | 1.0 |
| Ace-formyl-pY-Glu-(n,n-dipentyl amine) (1A09 ligand) | Data not explicitly provided for Kd, but noted to have a 25.6 cal/(mol·K) lower ΔS than the non-formylated parent. |
Note: The data for the first two entries are representative values from the primary publication for high-affinity and dipeptide ligands, respectively, to provide context. The specific Kd for the 1A09 ligand is not explicitly stated in the abstract, but the significant entropic penalty is a key finding.
Experimental Protocols
The following sections detail the methodologies employed in the study of the c-Src SH2 domain in PDB 1A09, based on the primary publication and general protocols for similar studies.
Protein Expression and Purification
The c-Src SH2 domain (residues 144-249 of the human c-Src protein) was expressed in Escherichia coli BL21 cells.[6][7] A common method for purification of recombinant SH2 domains involves affinity chromatography, often using a glutathione S-transferase (GST) or a polyhistidine (His) tag.[6][7][8]
General Protocol:
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Transformation and Expression: The expression vector containing the c-Src SH2 domain sequence is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Cell Lysis: The bacterial cells are harvested by centrifugation and lysed, for example, by sonication, in a buffer containing protease inhibitors.
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Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
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Tag Cleavage and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., with thrombin or TEV protease) to yield the native SH2 domain. Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to obtain a highly pure and homogeneous protein sample.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed to measure the thermodynamic parameters of peptide binding to the c-Src SH2 domain.[9]
General Protocol:
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Sample Preparation: The purified c-Src SH2 domain and the synthetic peptide ligand are extensively dialyzed against the same buffer to minimize heats of dilution.
-
ITC Measurement: The SH2 domain solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. The experiment consists of a series of small injections of the peptide into the protein solution.
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Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are integrated and fit to a binding model to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd).
X-ray Crystallography
The three-dimensional structure of the c-Src SH2 domain in complex with the peptide ligand was determined by X-ray crystallography.[10][11]
General Protocol:
-
Complex Formation: The purified c-Src SH2 domain and the synthetic peptide are mixed in a slight molar excess of the peptide to ensure saturation of the protein.
-
Crystallization: The protein-peptide complex is crystallized using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the complex with a crystallization solution containing a precipitant (e.g., polyethylene glycol) and allowing the mixture to equilibrate against a reservoir of the crystallization solution.
-
Data Collection: The resulting crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.
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Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A model of the protein-peptide complex is built into the electron density and refined to obtain the final, high-resolution structure.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a typical signaling pathway involving the Src SH2 domain and the general experimental workflow for its characterization.
References
- 1. Src binds cortactin through an SH2 domain cystine-mediated linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct interaction between Shc and the platelet-derived growth factor beta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src family kinases are required for integrin but not PDGFR signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of c-Src tyrosine kinase activity by the Src SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Production of SH2 Domain Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Expression and Production of SH2 Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of SOCS (Suppressor of Cytokine Signaling) SH2 Domains for Structural and Functional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A drunken search in crystallization space - PMC [pmc.ncbi.nlm.nih.gov]
